molecular formula C11H14ClNO B1273326 N-benzyl-3-chloro-N-methylpropanamide CAS No. 3318-15-8

N-benzyl-3-chloro-N-methylpropanamide

Cat. No.: B1273326
CAS No.: 3318-15-8
M. Wt: 211.69 g/mol
InChI Key: JAWIMEZRQVNCAC-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-N-methylpropanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is characterized by the presence of a benzyl group, a chloro group, and a methylpropanamide moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-methylpropanamide typically involves the reaction of benzylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3-chloro-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-chloropropanamide
  • N-methyl-3-chloropropanamide
  • N-benzyl-3-chloro-N-ethylpropanamide

Uniqueness

N-benzyl-3-chloro-N-methylpropanamide is unique due to the presence of both a benzyl group and a chloro group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-3-chloro-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWIMEZRQVNCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391557
Record name N-benzyl-3-chloro-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3318-15-8
Record name N-benzyl-3-chloro-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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